Product packaging for H-Glu-Obzl(Cat. No.:CAS No. 13030-09-6)

H-Glu-Obzl

Cat. No.: B555357
CAS No.: 13030-09-6
M. Wt: 237.25 g/mol
InChI Key: HFZKKJHBHCZXTQ-JTQLQIEISA-N
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Description

Historical Context of Protecting Groups in Organic and Peptide Synthesis

The concept of protecting groups emerged from the necessity to selectively react at one functional group in a molecule while preserving others that would otherwise undergo undesirable transformations under the reaction conditions. This technique plays a crucial role in multistep organic synthesis wikipedia.orgwiley.compressbooks.pub. The historical development of protecting group chemistry has been driven by the increasing complexity of target molecules, especially in the synthesis of natural products and biomolecules like peptides, oligosaccharides, and nucleotides wikipedia.orgwiley.com.

In the field of peptide synthesis, the introduction of reversible Nα-protecting groups marked a significant advancement. The carbobenzoxy (Cbz) group, developed by Bergmann and Zervas in 1932, was one of the first such groups used nih.gov. The application of protecting group chemistry was further revolutionized by Robert Bruce Merrifield in 1977 with the introduction of solid-phase peptide synthesis (SPPS) wikipedia.orgpeptide.com. Early SPPS strategies, including the Boc/Bzl scheme introduced by Merrifield in 1964, utilized protecting groups like the tert-butyloxycarbonyl (Boc) for Nα-protection and benzyl (B1604629) (Bzl)-based groups for side-chain protection nih.govpeptide.compeptide.com. These methods allowed for the stepwise assembly of peptides on an insoluble support, simplifying purification and enabling automation wikipedia.orgnih.govpeptide.com. The development of orthogonal protection schemes, where different protecting groups are removed under entirely different conditions, further enhanced the selectivity and efficiency of peptide synthesis wikipedia.orgpeptide.com.

Structural Diversity of Glutamic Acid Benzyl Esters (e.g., H-Glu-OBzl, H-Glu(OBzl)-OH, H-Glu(OBzl)-OBzl)

Glutamic acid is a dicarboxylic amino acid, possessing two carboxyl groups (α and γ) and one amino group. Benzyl ester derivatives of glutamic acid involve the esterification of one or both of these carboxyl groups with benzyl alcohol. This results in several distinct compounds, each with specific applications in synthesis depending on which carboxyl group(s) are protected.

This compound: This derivative, also known as L-Glutamic acid 1-Benzyl Ester or α-Benzyl L-glutamate, has the benzyl group esterified to the α-carboxyl group, leaving the γ-carboxyl group free. Its chemical formula is C₁₂H₁₅NO₄ and its molecular weight is approximately 237.25 g/mol nih.govchemsrc.comfishersci.ca. The PubChem CID for this compound is 7009632 nih.govfishersci.cauni.lu. It is described as a glutamic acid derivative used in research chemsrc.commedchemexpress.com.

H-Glu(OBzl)-OH: This compound, also referred to as L-Glutamic acid γ-benzyl ester or 5-Benzyl L-glutamate, has the benzyl group esterified to the γ-carboxyl group, leaving the α-carboxyl group free chemsrc.comcymitquimica.comsigmaaldrich.com. Its chemical formula is C₁₂H₁₅NO₄ and its molecular weight is approximately 237.25 g/mol chemsrc.comcymitquimica.comchembk.com. The PubChem CID for H-Glu(OBzl)-OH is 122337 fishersci.cauni.lu. It is a glutamic acid derivative that can be used as a building block for peptide synthesis and in pharmaceutical research sigmaaldrich.comchemimpex.com.

H-Glu(OBzl)-OBzl: This derivative, known as L-Glutamic acid dibenzyl ester, has both the α and γ carboxyl groups esterified with benzyl alcohol. It is often encountered as a salt, such as the p-toluenesulfonate salt (H-Glu(OBzl)-OBzl·TosOH) fishersci.seglpbio.compeptide.com. The chemical formula for the free base is C₁₉H₂₁NO₄ with a molecular weight of approximately 327.37 g/mol chemicalbook.com. The PubChem CID for H-Glu(OBzl)-OBzl·TosOH is 13233366 fishersci.se. This compound serves as an intermediate in pharmaceutical and chemical synthesis chemicalbook.com.

These structural variations allow chemists to selectively protect different parts of the glutamic acid molecule, enabling controlled reactions at the unprotected functional groups.

Fundamental Principles of Carboxyl Protection in Chemical Synthesis

Protecting groups are introduced to temporarily mask a reactive functional group, preventing it from participating in undesired reactions while transformations are carried out elsewhere in the molecule wikipedia.orgwiley.compressbooks.pub. For carboxylic acids, protection is often necessary because the carboxyl group is acidic and can react with nucleophiles or bases, or undergo undesired coupling reactions.

Significance of Glutamic Acid Benzyl Esters as Key Building Blocks in Advanced Organic Synthesis

Glutamic acid benzyl esters are valuable building blocks due to the ability to selectively manipulate the amino group and the protected or unprotected carboxyl groups. This compound, with a free γ-carboxyl group, can be used in reactions requiring a free carboxylic acid function while the α-carboxyl is protected. Conversely, H-Glu(OBzl)-OH, with a free α-carboxyl group, is widely used in peptide synthesis where the peptide chain is typically elongated from the C-terminus (which is the α-carboxyl group in the first amino acid attached to the resin in SPPS) peptide.comsigmaaldrich.comwikipedia.org. The benzyl ester on the γ-carboxyl side chain of glutamic acid is a common protecting group in both solution-phase and solid-phase peptide synthesis nih.govpeptide.com.

These protected glutamic acid derivatives are crucial for the synthesis of peptides and peptidomimetics with specific sequences and structures. They are utilized in the preparation of bioactive peptides, which have applications in drug development and therapeutic areas chemimpex.comchemimpex.com. For example, L-Glutamic acid γ-benzyl ester (H-Glu(OBzl)-OH) is used in the synthesis of polymers for biological applications, such as bioreducible block copolymers for intracellular drug delivery and biodegradable polymers for drug delivery systems sigmaaldrich.com. The ability to selectively protect and deprotect the carboxyl groups of glutamic acid allows for the controlled formation of amide bonds and the incorporation of glutamic acid into complex molecular architectures.

The use of γ-benzyl-L-glutamic acid-N-carboxylic acid anhydride (B1165640) (BLG-NCA), derived from L-glutamic acid γ-benzyl ester, as a monomer in ring-opening polymerization is a notable example of the application of these derivatives in synthesizing polypeptides google.comcymitquimica.com. This process allows for the creation of poly(γ-benzyl L-glutamate) (PBLG), a precursor to poly(L-glutamic acid) (PLGA), which are important materials in biomaterials and drug delivery research sigmaaldrich.comgoogle.comcymitquimica.com.

The versatility and selective reactivity offered by the different benzyl ester derivatives of glutamic acid make them indispensable tools in modern organic and peptide synthesis, enabling the construction of complex molecules with defined structures and functions for various academic and potential pharmaceutical applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15NO4 B555357 H-Glu-Obzl CAS No. 13030-09-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4S)-4-amino-5-oxo-5-phenylmethoxypentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c13-10(6-7-11(14)15)12(16)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H,14,15)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFZKKJHBHCZXTQ-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)[C@H](CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13030-09-6
Record name 13030-09-6
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Synthetic Methodologies for Glutamic Acid Benzyl Ester Derivatives

Direct Esterification Protocols for H-Glu-OBzl and Analogs

Direct esterification involves the reaction of glutamic acid with benzyl (B1604629) alcohol. This process typically requires activation of the carboxylic acid group or the use of catalysts to facilitate the formation of the ester bond. A significant challenge in the direct esterification of glutamic acid is achieving regioselectivity between the α and γ carboxyl groups.

Catalytic Esterification for Benzyl Ester Formation

Catalytic methods are widely employed to promote the direct esterification of glutamic acid with benzyl alcohol. Acid catalysts, such as p-toluenesulfonic acid (TsOH), have been historically used acs.orgresearchgate.netunimi.it. This approach often involves heating glutamic acid with benzyl alcohol in the presence of TsOH, frequently utilizing a Dean-Stark apparatus or similar setup to azeotropically remove the water generated during the reaction, thereby driving the equilibrium towards product formation acs.orgresearchgate.netunimi.it. Solvents like benzene (B151609) or carbon tetrachloride were traditionally used for azeotropic removal, but due to their hazardous nature, safer alternatives like toluene (B28343) or cyclohexane (B81311) are now explored acs.orgresearchgate.netunimi.it. However, the use of some solvents like toluene can lead to considerable racemization of the amino acid stereocenter acs.orgunimi.it.

Metal catalysts have also shown promise in the selective esterification of glutamic acid. For instance, CuCl2 has been reported to promote the esterification of L-glutamic acid with benzyl alcohol, showing high selectivity for the γ-benzyl ester even in the presence of water researchgate.netresearchgate.net. The proposed mechanism involves coordination of the metal cation to the amino acid, increasing the acidity of the α-carboxyl group and thus favoring esterification at the γ-position researchgate.netresearchgate.net.

Reagent-Mediated Esterification Approaches

Beyond traditional acid catalysis, various reagents can mediate the formation of benzyl esters from carboxylic acids and benzyl alcohol. These methods often offer milder conditions and improved selectivity. For the synthesis of amino acid benzyl esters, reagents that can activate the carboxyl group without causing significant racemization are particularly valuable.

While not specific to glutamic acid, general methods for benzyl ester synthesis using activating reagents include the use of 2-benzyloxy-1-methylpyridinium triflate mediated by triethylamine, which is reported to be compatible with sensitive functionalities like amino acids researchgate.netorganic-chemistry.org. Other approaches involve benzyne-mediated esterification or the use of catalytic amounts of sulfonic acids under solvent-free conditions researchgate.netorganic-chemistry.orgacs.org.

For glutamic acid, selective reagent-mediated approaches are crucial to differentiate between the α and γ carboxyl groups. The synthesis of protected glutamic acid derivatives, such as N-carbobenzoxy-L-glutamic acid, followed by reaction with benzyl alcohol or benzyl halides under specific conditions, can lead to selective esterification google.comfrontiersin.org. For example, converting N-carbobenzoxy-L-glutamic acid to its cyclic anhydride (B1165640) and reacting it with benzyl alcohol can yield the α-benzyl ester with moderate selectivity frontiersin.org.

Convergent and Divergent Synthetic Pathways to Glutamic Acid Benzyl Esters

The synthesis of glutamic acid benzyl esters can be approached through either convergent or divergent strategies, depending on the complexity of the target molecule and the desired regioselectivity.

Divergent synthesis typically starts from a common precursor, such as glutamic acid, and branches out to form various derivatives through selective reactions. In the context of glutamic acid benzyl esters, a divergent approach might involve selective protection of the amino group and one of the carboxyl groups, followed by esterification of the remaining free carboxyl group with benzyl alcohol. For example, the perbenzylation of L-glutamic acid with excess benzyl bromide under basic conditions yields N,N-dibenzylglutamic acid dibenzyl ester, which can then be selectively modified thieme-connect.com.

Convergent synthesis involves synthesizing different fragments separately and then coupling them to form the final product. This is particularly relevant for the synthesis of peptides containing glutamic acid benzyl ester residues, where protected amino acids are coupled sequentially or in fragments. The synthesis of poly(γ-benzyl L-glutamate) (PBLG), a polymer of γ-benzyl glutamate (B1630785), often involves the ring-opening polymerization of γ-benzyl-L-glutamic acid N-carboxylic acid anhydride (NCA), which is itself prepared from L-glutamic acid γ-benzyl ester google.com. This represents a convergent approach where the protected amino acid derivative (γ-benzyl-L-glutamic acid) is a key building block google.com.

Studies on the regioselective benzylation of L-glutamic acid under substoichiometric conditions have aimed to directly synthesize specific mono-benzyl esters, although achieving high regioselectivity can be challenging thieme-connect.com. Research has shown that direct benzylation of L-glutamic acid with benzyl bromide under certain basic conditions can lead to the formation of N,N-dibenzylglutamic acid α-benzyl ester rather than the γ-benzyl ester, highlighting the complexities of controlling regioselectivity in direct approaches thieme-connect.com.

Asymmetric Synthesis of Chiral Glutamic Acid Derivatives Bearing Benzyl Esters

Asymmetric synthesis is crucial for obtaining enantiomerically pure glutamic acid benzyl esters, especially when they are intended for use in the synthesis of chiral pharmaceuticals or peptides. Glutamic acid itself is a chiral amino acid (typically L-glutamic acid), and synthetic procedures must either preserve this stereochemistry or introduce chirality with high enantioselectivity. Racemization at the α-carbon is a known issue in some esterification methods, particularly under harsh acidic or high-temperature conditions acs.orgresearchgate.netunimi.it.

Enantioselective Catalytic Approaches

Enantioselective catalysis involves the use of chiral catalysts to favor the formation of one enantiomer over the other during a reaction. While direct enantioselective esterification of glutamic acid to yield a specific benzyl ester enantiomer is challenging due to the nature of the reaction center (a carboxylic acid), enantioselective methods are applied in the synthesis of chiral glutamic acid derivatives that bear benzyl ester groups.

For example, asymmetric Michael additions involving chiral β-enaminoesters have been explored for the synthesis of glutamate analogs uasz.snresearchgate.netpreprints.org. These reactions can introduce new stereocenters with high enantioselectivity, and the resulting products may contain benzyl ester functionalities uasz.snresearchgate.net.

Catalytic asymmetric Tsuji-Trost type reactions involving N-unprotected amino acid esters and benzyl alcohol derivatives have been developed for the synthesis of chiral α-benzyl amino acids, which are related to glutamic acid derivatives nih.gov. These methods utilize ternary catalytic systems comprising a chiral aldehyde, a palladium species, and a Lewis acid to achieve good yields and enantioselectivities nih.gov.

Diastereoselective Synthesis of Substituted Glutamic Acid Benzyl Esters

Diastereoselective synthesis focuses on controlling the stereochemistry at multiple stereocenters within a molecule, leading to the preferential formation of one diastereomer over others. This is relevant for the synthesis of substituted glutamic acid derivatives that have additional chiral centers besides the α-carbon, and where a benzyl ester is present as a protecting group or part of the final structure.

Studies on the synthesis of substituted proline and glutamic acid derivatives have utilized diastereoselective methods, sometimes involving intermediates with benzyl ester groups nih.govacs.org. The stereochemical outcome in these reactions can be influenced by the choice of catalysts, reagents, and reaction conditions nih.govacs.org. For example, the diastereoselective synthesis of β-hydroxyglutamic acid derivatives has been reported, where orthogonal protection schemes, potentially including benzyl esters, are employed irbbarcelona.orgnsf.gov. Divergent synthesis strategies have also been applied to the diastereoselective synthesis of artificial glutamate analogs, where steric interactions influenced the diastereomeric ratio of products bearing benzyl ester groups rsc.org.

The development of stereodivergent catalytic methods, such as Pd/Cu dual catalysis, has allowed access to different stereoisomers of α-benzyl substituted α-amino acids with high diastereo- and enantioselectivity from the same starting materials, including racemic benzyl esters chinesechemsoc.org. This highlights the increasing sophistication in controlling stereochemistry in the synthesis of amino acid derivatives with benzyl ester functionalities chinesechemsoc.org.

Sustainable and Green Chemistry Approaches in the Synthesis of Benzyl Glutamate Derivatives

Given the increasing focus on sustainable and environmentally friendly chemical processes, there is growing interest in developing green chemistry approaches for the synthesis of benzyl glutamate derivatives. Traditional methods, as mentioned earlier, often involve toxic solvents, large amounts of waste, and can have low yields, contributing to poor sustainability frontiersin.org.

Biocatalysis, utilizing enzymes, presents a promising avenue for developing greener synthetic routes to protected amino acids like α-benzyl L-glutamate frontiersin.orgresearchgate.net. Enzymes can offer high selectivity, operate under milder conditions (lower temperatures and pressures, often in aqueous environments), and can reduce the need for protecting groups and hazardous reagents frontiersin.org.

Research has explored enzymatic approaches for the synthesis of α-benzyl L-glutamate, focusing on achieving regioselectivity between the α and γ carboxyl groups frontiersin.orgresearchgate.net. One strategy involves the α-selective benzyl esterification of N-protected or unprotected L-glutamic acid using proteases frontiersin.org. Studies have screened various commercial proteases for their ability to catalyze the esterification of N-Boc L-glutamic acid with benzyl alcohol frontiersin.org. For example, the protease Alcalase has shown promising results, achieving an 81% yield of N-Boc-L-glutamic acid α-benzyl ester in dry benzyl alcohol frontiersin.org.

Another biocatalytic approach involves the γ-selective hydrolysis of α,γ-dibenzyl L-glutamate using lipases or esterases frontiersin.orgresearchgate.net. This method aims to selectively remove the benzyl group from the γ-position while leaving the α-benzyl ester intact frontiersin.org. Selective amide hydrolysis of α-benzyl L-glutamine and selective lactam hydrolysis of alpha-benzyl L-pyroglutamate have also been investigated as alternative biocatalytic routes to α-benzyl L-glutamate, with reported yields up to 71% frontiersin.orgresearchgate.net.

These biocatalytic methods represent a significant step towards more sustainable synthesis of benzyl glutamate derivatives by reducing the reliance on harsh chemicals and organic solvents, minimizing waste generation, and operating under milder reaction conditions frontiersin.org.

Data Tables

Based on the research findings, a summary of some reported yields for different synthetic approaches to benzyl glutamate derivatives can be presented in a table.

Synthetic ApproachSubstrateProductEnzyme (if applicable)Solvent (if applicable)Reported Yield (%)Source
Chemical Synthesis (from N-Cbz-L-Glu cyclic anhydride)N-Cbz-L-Glutamic acid anhydrideα-benzyl N-Cbz-L-GlutamateN/ABenzyl alcohol59 (as salt) frontiersin.org
Biocatalytic EsterificationN-Boc L-Glutamic acidN-Boc-L-Glutamic acid α-benzyl esterAlcalaseDry benzyl alcohol81 frontiersin.orgresearchgate.net
Biocatalytic Hydrolysisα,γ-dibenzyl L-glutamateα-benzyl L-glutamateLipases or EsterasesAqueousUp to 71 frontiersin.orgresearchgate.net
Chemical Synthesis (Perbenzylation of L-Glutamic acid)L-Glutamic acidN,N-dibenzylglutamic acid α-benzyl esterN/AExcess BnBr, base20 thieme-connect.com
Chemical Synthesis (from L-Glutamic acid with BnOH/TsOH)L-Glutamic acidDibenzyl L-Glutamate p-toluenesulfonateN/ACyclohexane/Benzyl alcoholNot specified for monoester acs.org
Synthesis of BLG-NCA (from this compound)This compoundBLG-NCAN/AEthyl acetate95.5 google.com
Synthesis of BLG-NCA (from this compound)This compoundBLG-NCAN/ATetrahydrofuran89.2 chemwhat.com

Application of Glutamic Acid Benzyl Ester Derivatives in Peptide Synthesis

Role of H-Glu-OBzl as a Protecting Group for Carboxyl Functionalities

The benzyl (B1604629) (Bzl) group is a widely used protecting group for the carboxyl functions of glutamic acid. Its utility stems from its stability under the conditions used for Nα-Boc deprotection (mild acidolysis) and its clean removal under stronger acidic conditions, such as with hydrogen fluoride (B91410) (HF), or via catalytic hydrogenation. peptide.compeptide2.com This allows for selective deprotection and is a cornerstone of the Boc/Bzl protection strategy. stackexchange.com

L-glutamic acid α-benzyl ester, commonly abbreviated as this compound, is a derivative where the carboxyl group at the alpha position is protected as a benzyl ester. peptide.comglbiochem.com This form of protection is essential when the glutamic acid residue is the C-terminal amino acid in a solution-phase peptide synthesis. By protecting the α-carboxyl group, it is prevented from reacting with the activated carboxyl group of the incoming amino acid, thus ensuring that peptide bond formation occurs exclusively at the N-terminus.

In most peptide synthesis schemes, particularly those proceeding from the C-terminus to the N-terminus (the standard direction for SPPS), the side chain's reactive group must be protected throughout the synthesis. researchgate.net For glutamic acid, this involves protecting the γ-carboxyl group. The derivative used for this purpose is L-glutamic acid γ-benzyl ester, or H-Glu(OBzl)-OH. This compound is a key building block in the Boc-based strategy for SPPS. stackexchange.com The γ-benzyl ester prevents the side chain from participating in undesired coupling reactions, such as branching of the peptide chain. stackexchange.com The Nα-amino group is typically protected with a Boc or Fmoc group (e.g., Boc-Glu(OBzl)-OH or Fmoc-Glu(OBzl)-OH) to be used as the building block for incorporation into the growing peptide chain. biosynth.compeptide.com

When both the α- and γ-carboxyl groups of glutamic acid require protection, L-glutamic acid dibenzyl ester, H-Glu(OBzl)-OBzl, is utilized. peptide.com This derivative is valuable in specific solution-phase synthesis strategies or for the preparation of glutamic acid-containing fragments where both carboxyl ends need to be masked before a final coupling step. The dual protection ensures that the glutamic acid unit can be manipulated without interference from either of its acidic functionalities.

Integration of this compound Derivatives in Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) revolutionized the construction of peptides by anchoring the C-terminal amino acid to an insoluble resin support, allowing for the easy removal of excess reagents and byproducts through simple filtration and washing. peptide2.comlsu.edu The success of SPPS relies heavily on the efficiency of coupling reactions and the minimization of side reactions, which are directly influenced by the choice of protecting groups. slideshare.net

The efficiency of coupling amino acids during SPPS can vary depending on the specific residues involved. nih.gov Studies have shown that certain amino acids, including glutamine (which is structurally similar to glutamic acid), can be difficult to couple, sometimes resulting in incomplete reactions. nih.govsemanticscholar.org The choice of protecting group on the glutamic acid side chain can influence this process. While the benzyl ester is effective, certain conditions can lead to side reactions.

One documented side reaction is the transesterification of Boc-Glu(OBzl) during the attachment of the amino acid to the resin if certain catalysts are used. nih.gov For instance, the use of tetramethylammonium (B1211777) hydroxide (B78521) (TMAH) can lead to the formation of methyl esters. nih.gov Another potential issue during the final cleavage step from the resin is alkylation of sensitive residues, although this is more commonly associated with tryptophan or cysteine. researchgate.net Careful selection of cleavage cocktails containing scavengers is crucial to prevent such unwanted modifications. peptide2.com

Table 1: Common Side Reactions Associated with Glutamic Acid Derivatives in SPPS
Side ReactionDescriptionAffected DerivativePreventative Measures
TransesterificationThe benzyl ester is exchanged for another alkyl group from the solvent (e.g., methyl ester from methanol) during resin loading under specific basic conditions. nih.govBoc-Glu(OBzl)-OHAvoidance of alcohol solvents in combination with strong organic bases like TMAH for resin attachment; use of pre-loaded resins. nih.gov
AlkylationDuring final acid cleavage, carbocations generated from the resin or other protecting groups can modify the peptide.Peptide containing Glu(OBzl)Use of scavenger cocktails (e.g., water, triisopropylsilane) during TFA or HF cleavage to quench reactive carbocations. peptide2.com
Incomplete CouplingFailure to achieve 100% coupling of the incoming amino acid, leading to deletion sequences. nih.govsemanticscholar.orgResin-bound peptide reacting with incoming Fmoc-Glu(OBzl)-OH or Boc-Glu(OBzl)-OHUse of highly efficient coupling reagents (e.g., HATU, HBTU), monitoring coupling completion (e.g., ninhydrin (B49086) test), and performing double couplings if necessary. semanticscholar.orgluxembourg-bio.com

The choice between the two major SPPS strategies, Fmoc/tBu and Boc/Bzl, dictates the selection of protecting groups for the amino acid side chains. biosynth.comub.edu These strategies are designed to be orthogonal, meaning the Nα-protecting group can be removed without affecting the side-chain protecting groups. biosynth.com

Boc-Based SPPS : The Boc (tert-butyloxycarbonyl) group is used for temporary Nα-protection and is removed with a mild acid like trifluoroacetic acid (TFA). peptide2.com The side-chain protecting groups, including the benzyl esters on glutamic acid [Glu(OBzl)], are stable to TFA but are cleaved at the end of the synthesis with a strong acid, typically hydrogen fluoride (HF). peptide.compeptide2.com Therefore, H-Glu(OBzl)-OH (in its Nα-Boc protected form, Boc-Glu(OBzl)-OH) is fully compatible and is the standard choice for incorporating glutamic acid in Boc-based SPPS. stackexchange.com

Fmoc-Based SPPS : The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as the temporary Nα-protecting group and is removed with a mild base, typically piperidine (B6355638). ub.edunih.gov The side-chain protecting groups must be stable to piperidine but removable by acid at the end of the synthesis. For this reason, acid-labile groups like tert-butyl (tBu) esters are used for glutamic acid side chains [Glu(OtBu)]. ub.edupeptide.com The benzyl ester of H-Glu(OBzl)-OH is also stable to the piperidine used for Fmoc removal. However, its use in standard Fmoc synthesis is less common because the final cleavage from the resin is typically performed with TFA, which is not strong enough to efficiently cleave the benzyl ester. peptide.com While Fmoc-Glu(OBzl)-OH is commercially available and can be used in Fmoc synthesis, it requires a separate, final deprotection step (e.g., catalytic hydrogenation) if the standard TFA cleavage is not sufficient, which complicates the workflow. peptide.com

Table 2: Compatibility of Glutamic Acid Benzyl Ester in SPPS Strategies
StrategyNα-ProtectionNα-Deprotection ConditionStandard Glu Side-Chain ProtectionCompatibility of Glu(OBzl)Final Cleavage/Deprotection
Boc/BzlBocMild Acid (TFA) peptide2.comBenzyl ester (OBzl) stackexchange.comHigh (Standard Choice)Strong Acid (HF) peptide2.com
Fmoc/tBuFmocBase (Piperidine) ub.edutert-Butyl ester (OtBu) ub.edupeptide.comModerate (Requires special final deprotection steps)Mild Acid (TFA) ub.edu

Utilization of this compound Derivatives in Liquid-Phase Peptide Synthesis (LPPS)

Liquid-Phase Peptide Synthesis (LPPS), also known as solution-phase synthesis, is a classical method for producing peptides. wikipedia.org Unlike solid-phase synthesis where the peptide is anchored to a resin, LPPS involves carrying out all reaction steps in a solution. chempep.comambiopharm.com This approach is particularly advantageous for the large-scale production of shorter peptides and allows for the purification of intermediate peptide fragments, which can lead to a final product with fewer impurities. bachem.com Glutamic acid γ-benzyl ester (this compound) is a valuable derivative in this methodology, where its side-chain carboxyl group is protected by a benzyl group. peptide.com

Fragment Condensation Strategies in LPPS

For synthesizing long peptides or small proteins, a purely stepwise approach can be inefficient. A more advanced strategy known as fragment condensation is often employed. chempep.com This technique involves the synthesis of smaller, protected peptide fragments, which are then coupled together in solution to form the final, larger peptide. chempep.comdoi.org

The process typically involves:

Synthesizing multiple protected peptide fragments, often using Solid-Phase Peptide Synthesis (SPPS) for efficiency. chempep.com

Cleaving these fragments from the resin support while keeping their side-chain protecting groups, such as the benzyl ester of a glutamic acid residue, intact. doi.org

Purifying these fully protected fragments.

Coupling the fragments sequentially in solution using a coupling agent. chempep.com

This compound is integral to this strategy as it provides a protected glutamic acid residue within a fragment. The benzyl ester protects the side-chain carboxyl group, preventing it from participating in unwanted side reactions during the coupling of the fragments. This convergent approach can improve the efficiency and yield of synthesizing complex peptides. researchgate.net For instance, analogues of the C-terminal hexapeptide and heptapeptide (B1575542) of Substance P, which contain Glu(OBzl), have been successfully synthesized using conventional solution methods. nih.gov

Below is a table illustrating a hypothetical fragment condensation strategy involving a peptide containing a glutamic acid residue.

Fragment 1 (e.g., Residues 1-10)Fragment 2 (e.g., Residues 11-20)CouplingFinal Protected Peptide
Boc-Ala-Val-Gly-OHH-Leu-Glu(OBzl) -Phe-Lys(Z)-NH₂Activate Fragment 1 carboxyl group, then react with Fragment 2 amino group in solution.Boc-Ala-Val-Gly-Leu-Glu(OBzl) -Phe-Lys(Z)-NH₂

"Hold-in-Solution" Methods for Peptide Elongation

A primary challenge in Liquid-Phase Peptide Synthesis is maintaining the solubility of the growing peptide chain. bachem.com As the peptide elongates, its physicochemical properties change, and it may precipitate out of the reaction solvent, halting the synthesis. "Hold-in-Solution" methods refer to the overarching principle of LPPS where the reaction is maintained in a homogeneous solution phase, often requiring careful selection of solvents and protecting groups to ensure the peptide intermediate remains dissolved. ambiopharm.comambiopharm.com

Orthogonal Protecting Group Strategies Featuring Glutamic Acid Benzyl Esters

Modern peptide synthesis, whether in solution or on a solid phase, relies on the concept of orthogonal protection. This principle dictates that different classes of protecting groups are used for the α-amino group, the C-terminal carboxyl group, and reactive amino acid side chains. nih.gov Crucially, one class of protecting group can be selectively removed under specific chemical conditions without affecting the others. nih.govresearchgate.net This allows for precise, stepwise construction of the peptide chain. wikipedia.org

Glutamic acid benzyl ester is a key component in one of the most established orthogonal schemes, the Boc/Bzl strategy. wikipedia.orgnih.gov In this approach, the temporary Nα-amino protecting group is the tert-butyloxycarbonyl (Boc) group, while semi-permanent side-chain protection is provided by benzyl (Bzl) or benzyl-based groups. wikipedia.org

Selective Deprotection in the Presence of Other Protecting Groups

The utility of the benzyl ester on the glutamic acid side chain lies in its chemical stability relative to other protecting groups. The Boc group, for instance, is readily removed with mild acids like trifluoroacetic acid (TFA), leaving the benzyl ester intact. wikipedia.org Conversely, in the widely used Fmoc/tBu strategy, the 9-fluorenylmethoxycarbonyl (Fmoc) group is removed by a base, typically piperidine, which also does not affect the benzyl ester. nih.govresearchgate.net

The benzyl ester itself is stable under these conditions but can be cleaved using different methods, most commonly strong acids like anhydrous hydrogen fluoride (HF) or by catalytic hydrogenolysis. libretexts.org This differential stability is the essence of orthogonality. A researcher can, for example, deprotect the N-terminus of the peptide chain to add the next amino acid without disturbing the benzyl ester protecting the glutamic acid side chain. Only at the final stage of synthesis are the benzyl-based side-chain protecting groups and the peptide typically cleaved from the resin (in SPPS) or fully deprotected (in LPPS) using a strong acid. wikipedia.org

The following table summarizes the orthogonality of common protecting groups used in conjunction with benzyl esters.

Protecting GroupAbbreviationTypical LocationCleavage ReagentStability of Benzyl Ester (OBzl)
tert-ButyloxycarbonylBocNα-amino groupMild Acid (e.g., TFA)Stable
9-FluorenylmethoxycarbonylFmocNα-amino groupBase (e.g., Piperidine)Stable
Benzyl esterOBzlSide-chain carboxyl (e.g., Glu, Asp)Strong Acid (e.g., HF), Catalytic Hydrogenation-
tert-Butyl esterOtBuSide-chain carboxyl (e.g., Glu, Asp)Mild Acid (e.g., TFA)Stable to hydrogenation
BenzyloxycarbonylZ or CbzNα-amino group or side-chain amino (e.g., Lys)Strong Acid, Catalytic HydrogenationCleaved simultaneously

Design of Complex Peptide Sequences with Benzyl Esters

The choice of protecting groups is a critical element in the strategic design of a synthetic peptide, influencing yield, purity, and the feasibility of the synthesis itself. nih.gov The use of glutamic acid benzyl ester is often a deliberate choice when designing the synthesis of complex peptides for several reasons.

First, in the context of the Boc/Bzl strategy, using benzyl-based protection for side chains helps to minimize peptide aggregation during synthesis. wikipedia.org Second, it provides robust protection for the glutamic acid side-chain carboxyl group, preventing it from forming unwanted amide bonds or other side reactions during the activation and coupling steps of peptide elongation. peptide.com

Cleavage and Deprotection Strategies for Benzyl Esters of Glutamic Acid

Catalytic Hydrogenation for Benzyl (B1604629) Ester Removal

Catalytic hydrogenation is a widely used method for the cleavage of benzyl esters, offering mild reaction conditions. This technique typically involves the use of a palladium catalyst, often supported on carbon (Pd/C), under an atmosphere of hydrogen gas or using a hydrogen transfer source.

Mechanistic Studies of Palladium-Catalyzed Hydrogenolysis

The mechanism of palladium-catalyzed hydrogenolysis of benzyl esters involves the cleavage of the weak benzylic carbon-oxygen bond. The process is understood to occur via the adsorption of the substrate and hydrogen onto the active sites of the palladium catalyst. This is followed by the insertion of palladium into the C-O bond, a process akin to oxidative addition, leading to the formation of a palladium(II) intermediate. echemi.com Subsequent steps involve the transfer of hydrogen from the catalyst to the benzylic carbon and the ester oxygen, ultimately resulting in the release of the free carboxylic acid and toluene (B28343) as a byproduct. echemi.comacsgcipr.org This mechanism typically proceeds through a Pd(0) catalyzed hydrogenative debenzylation pathway. sciforum.netscirp.org

Chemoselectivity and Functional Group Tolerance in Hydrogenation

Palladium-catalyzed hydrogenolysis is generally effective for cleaving benzyl esters. However, its chemoselectivity can be influenced by the presence of other reducible functional groups within the molecule. Besides benzyl esters, N-benzyloxycarbonyl (Cbz) groups are also efficiently removed under these conditions. acsgcipr.orgjst.go.jp Isolated double bonds and nitro groups can also undergo hydrogenation. acsgcipr.orgsciforum.netjst.go.jporganic-chemistry.org This lack of selectivity can be a limitation when other reducible functionalities need to be preserved.

Strategies to enhance chemoselectivity have been developed, often involving the use of catalyst modifiers or alternative hydrogen sources. For instance, the addition of catalyst poisons, such as sulfur- or nitrogen-containing compounds like pyridine (B92270) or ethylenediamine, can selectively suppress the hydrogenolysis of certain functional groups, including benzyl ethers, while allowing the hydrogenation of others like olefins, Cbz groups, benzyl esters, and azides. jst.go.jporganic-chemistry.orgorganic-chemistry.orgresearchgate.netorganic-chemistry.org Similarly, a combination of NaBH4, CH3CO2H, and Pd/C has been shown to hydrogenate activated alkenes effectively without cleaving O-benzyl ether or ester functions under certain conditions. sciforum.netscirp.org The choice of catalyst support can also influence selectivity; for example, Pd/BaSO4 is reported to be more selective for benzyl ester cleavage compared to Pd/C or PtO2. ug.edu.pl

Table 1: Functional Group Compatibility in Pd-Catalyzed Hydrogenation

Functional GroupTypical Reactivity (Pd/C, H₂)Reactivity with Modifiers (e.g., Pyridine)
Benzyl Ester (-COOBzl)CleavedCleaved
N-Benzyloxycarbonyl (Cbz)CleavedCleaved
Isolated AlkeneHydrogenatedHydrogenated
Nitro GroupReducedReduced
Benzyl Ether (-OBzl)CleavedTolerated
Boc (t-Butyloxycarbonyl)ToleratedTolerated
Alkyl EsterToleratedTolerated

Note: Reactivity can vary depending on specific reaction conditions, catalyst loading, solvent, and the presence of additives.

Acidolytic Deprotection of Benzyl Esters

Acidolysis is another common method for cleaving benzyl esters, particularly in peptide synthesis, offering an alternative to hydrogenation when incompatible functional groups are present. This method relies on the lability of the benzyl ester linkage to acidic conditions.

Use of Strong Acids (e.g., Trifluoroacetic Acid, Trifluoromethanesulfonic Acid)

Strong acids are frequently used for the acidolytic cleavage of benzyl esters. Trifluoroacetic acid (TFA) is a common reagent, often used in varying concentrations, sometimes in combination with solvents like dichloromethane (B109758) (DCM). google.comgoogle.comthermofisher.com Trifluoromethanesulfonic acid (TFMSA) is an even stronger acid that can also be employed for the removal of benzyl-derived protecting groups. ug.edu.pljku.atnih.gov These strong acids protonate the carbonyl oxygen of the ester, making the benzylic carbon more susceptible to nucleophilic attack or facilitating the departure of the benzyl cation.

In peptide synthesis, where benzyl esters are often used for side-chain protection (e.g., the gamma-carboxyl of glutamic acid), strong acids like anhydrous HF or TFMSA are traditionally used for final cleavage from the resin and removal of side-chain protecting groups. google.comnih.gov However, milder conditions using TFA are often preferred, especially in Fmoc-based solid-phase peptide synthesis, where TFA is used to cleave permanent protecting groups. google.comthermofisher.comnih.gov The concentration of TFA and the reaction time are critical parameters that need optimization to achieve efficient deprotection while minimizing side reactions.

Selective Acidolysis Conditions and Scavenging Agents

Achieving selective acidolytic cleavage of benzyl esters in the presence of other acid-sensitive groups requires careful control of reaction conditions. The strength and concentration of the acid, temperature, and reaction time play crucial roles. For instance, using diluted TFA (e.g., 8-15% v/v in DCM) can make benzyl esters more resistant to cleavage compared to higher concentrations, allowing for selective removal of more labile protecting groups like Boc. google.com

The use of scavenging agents is often necessary during acidolytic deprotection, particularly with strong acids like TFA, to suppress undesired side reactions. Highly electrophilic carbocations, such as the benzyl cation, can be generated during the cleavage process, which can react with sensitive amino acid residues (e.g., tryptophan, tyrosine, methionine, cysteine) leading to alkylation and other modifications. thermofisher.comthieme-connect.de Scavengers are added to trap these reactive species. Common scavengers include thioanisole, anisole, cresol, and indole (B1671886). google.comthermofisher.comnih.govthieme-connect.deresearchgate.net The choice and concentration of the scavenger depend on the specific peptide sequence and the protecting groups used. For example, indole can act as a scavenger for oxidants like aldehydes that might be present as impurities in TFA. google.com

Lewis Acid-Mediated Cleavage of Benzyl Esters

Lewis acids can also be employed for the cleavage of benzyl esters under anhydrous or nearly anhydrous conditions. This method offers an alternative approach, sometimes with different selectivity profiles compared to hydrogenolysis or Brønsted acidolysis.

Lewis acids, such as SnCl4, AlCl3, and TiCl4, can activate the ester carbonyl group through coordination, increasing the electrophilicity of the carbon atom and making it susceptible to nucleophilic attack by a ligand from the Lewis acid or another nucleophile present in the reaction mixture. acsgcipr.org This can lead to the cleavage of the alkyl-oxygen bond via an SN2-type mechanism. acsgcipr.org

SnCl4 has been reported to cleave benzyl esters effectively, yielding the corresponding carboxylic acids. researchgate.netdal.ca Importantly, under these conditions, benzyl ethers, amines, and amides may remain unaffected, demonstrating the potential for selectivity using Lewis acids. researchgate.netdal.ca Other Lewis acids like AlCl3 have also been shown to facilitate the removal of benzyl ester protecting groups. acsgcipr.org The effectiveness and selectivity of Lewis acid-mediated cleavage are dependent on the specific Lewis acid, solvent, temperature, and the presence of other functional groups in the molecule. acsgcipr.org

Table 2: Examples of Lewis Acids Used for Benzyl Ester Cleavage

Lewis AcidTypical ConditionsSelectivity NotesReference
SnCl₄Reaction in suitable solventCleaves benzyl esters; tolerates benzyl ethers, amines, amides researchgate.netdal.ca
AlCl₃Anhydrous conditions, low temperatureUsed for deprotection of esters acsgcipr.org
TiCl₄Anhydrous conditionsUsed for deprotection of esters acsgcipr.org

Tin(IV) Chloride as a Selective Deprotection Reagent

Tin(IV) chloride (SnCl4) has emerged as a selective Lewis acid catalyst for the cleavage of benzyl esters. This method offers an alternative to traditional hydrogenolysis, which can be incompatible with certain functional groups or reaction conditions. Studies have demonstrated that SnCl4 can effectively cleave benzyl esters while leaving other common protecting groups, such as benzyl ethers, benzyl amines, and benzyl amides, intact. dal.cacdnsciencepub.comdal.cacolab.wsresearchgate.net This chemoselectivity is a significant advantage in the synthesis of multifunctional molecules.

The proposed mechanism for SnCl4-induced debenzylation involves the coordination of the Lewis acid to the oxygen atoms of the benzyl ester. dal.ca This coordination enhances the electrophilicity of the benzylic carbon, facilitating nucleophilic attack, likely by chloride from SnCl4 or trace water, leading to the cleavage of the benzyl-oxygen bond and formation of the corresponding carboxylic acid and benzyl chloride. dal.ca

Research has explored the efficacy of SnCl4 for the deprotection of various benzyl esters. For instance, benzyl benzoate (B1203000) was used as a model substrate, showing good yields of benzoic acid upon treatment with SnCl4 in dichloromethane at room temperature. dal.ca The reaction conditions, including the amount of SnCl4 and the solvent, can influence the reaction efficiency. Dichloromethane is a commonly used solvent, and the reaction typically proceeds at room temperature. dal.ca

Scope and Limitations of Lewis Acid-Induced Debenzylation

Lewis acids, including SnCl4 and others, can catalyze the cleavage of benzyl esters. However, the scope and limitations of these methods vary depending on the specific Lewis acid and the substrate structure. While Lewis acids generally facilitate O-R cleavage, their selectivity towards benzyl esters over other functionalities, particularly benzyl ethers, is not always consistent across all Lewis acids. dal.ca

SnCl4 stands out for its reported selectivity in cleaving benzyl esters in the presence of benzyl ethers, amines, and amides. dal.cacdnsciencepub.comdal.cacolab.wsresearchgate.net This selectivity is crucial when synthesizing molecules containing multiple benzyl-protected functional groups. Studies have shown that alkyl esters, double bonds, and triple bonds are generally inert to SnCl4-induced debenzylation conditions. dal.cacdnsciencepub.com

However, the effectiveness and selectivity of Lewis acid-induced debenzylation can be influenced by the complexity of the substrate and the presence of other sensitive functional groups. For example, while SnCl4 was effective for debenzylating various benzyl esters, including benzyl alkanoates and aryl esters, attempts to deprotect certain β-carbonyl-α-benzyl ester pyrroles using SnCl4 resulted in product decomposition, suggesting limitations with specific substrate classes. dal.ca

Other Lewis acids have also been investigated for benzyl ester cleavage, but often with different selectivity profiles. For instance, AlCl3-anisole has been reported to selectively deprotect both benzyl esters and benzyl ethers in the presence of alkyl esters, highlighting a different selectivity pattern compared to SnCl4. dal.ca The choice of Lewis acid, solvent, temperature, and reaction time must be carefully optimized based on the specific substrate to achieve selective deprotection and minimize undesired side reactions.

Emerging and Green Deprotection Methods for Benzyl Ester Functionalities

In addition to traditional methods like hydrogenolysis and acidolysis, emerging and environmentally friendly approaches for the deprotection of benzyl ester functionalities are being developed. These methods often aim for milder conditions, improved selectivity, and reduced environmental impact.

Visible-light-mediated oxidative debenzylation is one such emerging strategy. This method utilizes photocatalysts, such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), under visible light irradiation to cleave benzyl ethers and esters. acs.orgresearchgate.net This approach can offer high functional group tolerance and may be conducted using environmentally benign oxidants like air or ammonium (B1175870) persulfate. acs.org While initially explored for benzyl ethers, this photocatalytic approach has shown promise for the deprotection of benzyl esters as well, providing a mild, non-hydrogenolytic alternative. researchgate.net

Another green approach involves the use of nickel boride. Nickel boride, generated in situ from nickel(II) chloride hexahydrate and sodium borohydride, has been reported for the chemoselective cleavage of benzyl esters in methanol (B129727) at ambient temperature. colab.wsorganic-chemistry.org This method allows for the efficient removal of the benzyl group from various benzyl esters in high yields, without affecting other ester types (methyl, ethyl, tert-butyl, trityl) or benzyl ethers, tert-butyl ethers, and N-benzylamides. colab.wsorganic-chemistry.org The mild reaction conditions and chemoselectivity make this a valuable green alternative for benzyl ester deprotection.

Enzymatic methods also represent a green strategy for selective deprotection. Esterases and lipases have been explored for the selective hydrolysis of ester linkages, including benzyl esters, in mild aqueous conditions. For example, the alkaline protease alcalase has been shown to hydrolyze the alpha-benzyl ester of protected glutamic acid derivatives, demonstrating the potential of biocatalysis for selective deprotection in the context of amino acid chemistry. colab.wsthieme-connect.de These enzymatic methods offer high selectivity and operate under mild conditions, aligning with the principles of green chemistry.

Mechanistic Investigations and Reaction Pathway Analysis

Elucidation of Reaction Mechanisms for Esterification and Deprotection

The esterification of L-glutamic acid with benzyl (B1604629) alcohol to form H-Glu-OBzl primarily targets the γ-carboxyl group, requiring selective functionalization in the presence of the α-carboxyl group and the amine group. Acid-catalyzed esterification is a common method. In the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, the carboxylic acid group is protonated, increasing its electrophilicity. The hydroxyl group of benzyl alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent elimination of water leads to the formation of the benzyl ester.

Alternatively, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can be employed for esterification. The mechanism typically involves the activation of the carboxylic acid by DCC, forming an O-acylisourea intermediate. Benzyl alcohol then reacts with this activated intermediate, yielding the benzyl ester and dicyclohexylurea (DCU) as a byproduct.

Selective esterification of the γ-carboxyl group over the α-carboxyl group in glutamic acid can be challenging. Studies have shown that metal cations, such as Cu²⁺, Fe³⁺, and Zn²⁺, can promote the selective esterification of the γ-carboxyl group by coordinating to the amino acid via neighboring amino and carbonyl groups, which increases the acidity of the α-carboxyl group and favors the reaction at the γ-position.

Deprotection of the benzyl ester to regenerate the free carboxylic acid is commonly achieved through hydrogenolysis. This process typically involves treating this compound with hydrogen gas in the presence of a palladium catalyst, such as palladium on carbon (Pd/C). The mechanism involves the catalytic cleavage of the benzyl-oxygen bond, releasing toluene (B28343) and the deprotected glutamic acid derivative. Palladium on carbon is particularly active for the hydrogenolysis of benzyl esters.

Another method for deprotection involves using strong acids like hydrogen bromide in acetic acid (HBr/AcOH) or trifluoroacetic acid (TFA). This acidic cleavage typically proceeds via a carbocation intermediate formed by protonation of the ester oxygen and subsequent fragmentation.

Kinetic and Thermodynamic Studies of Benzyl Ester Transformations

Kinetic and thermodynamic studies provide valuable information about the rates and equilibrium positions of the esterification and deprotection reactions. While specific detailed kinetic and thermodynamic data for the synthesis and deprotection of this compound are not extensively detailed in the provided search results, general principles of esterification and hydrogenolysis apply.

Esterification is typically an equilibrium reaction, and the yield of the ester can be influenced by factors such as temperature, concentration of reactants, and removal of water (a byproduct). Acid catalysis generally increases the reaction rate.

Hydrogenolysis using Pd/C is often a highly efficient reaction that proceeds under relatively mild conditions. The rate of hydrogenolysis can be influenced by hydrogen pressure, catalyst loading, solvent, and temperature. The reaction is generally considered irreversible under typical deprotection conditions, driving the reaction to completion.

Acidic cleavage of benzyl esters using reagents like HBr/AcOH or TFA is also dependent on reaction conditions, including acid concentration, temperature, and solvent.

Analysis of Side Reactions and Impurity Formation during Synthesis

During the synthesis and deprotection of this compound, several side reactions can occur, leading to the formation of impurities and reduced yields of the desired product.

Transesterification Processes Involving Benzyl Esters

Transesterification is a side reaction where the benzyl group of this compound is exchanged with another alcohol. If the synthesis is carried out in the presence of an alcohol other than benzyl alcohol, or if the product is exposed to other alcohols during workup or storage, transesterification can occur, leading to the formation of different alkyl esters of glutamic acid. This is particularly relevant in multi-step syntheses where different protecting groups are used. For instance, a transesterification method has been proposed for the synthesis of poly(γ-glutamic acid) esters involving the transesterification of a γ-PGA ethyl ester with other alkanols at elevated temperatures. While this example pertains to poly(γ-glutamic acid), the principle of transesterification applies to monomeric benzyl esters as well. The preparation of glutamic acid-5-benzyl ester-1-tert-butyl ester hydrochloride involves a transesterification reaction on glutamic acid 5-benzyl ester and tert-butyl acetate.

Benzyl Group Transfer and Alkylation Reactions

Under certain reaction conditions, the benzyl group can be transferred to other nucleophilic centers within the molecule or to other molecules present in the reaction mixture. This can lead to the formation of undesired byproducts. For example, in the context of glutamine benzyl ester, alcoholysis on the gamma carbon and transesterification and hydrolysis at the alpha carbon have been observed as serious side reactions during deformylation. While this refers to glutamine, similar benzyl group transfer and alkylation pathways could potentially occur with glutamic acid derivatives under specific conditions. Alkylation of the amine group or other nucleophilic sites by reactive benzyl species could also be a concern depending on the reagents and conditions used.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound (L-Glutamic acid γ-benzyl ester)7009632
L-Glutamic acid33032
Benzyl alcohol244
Dicyclohexylcarbodiimide (DCC)10868
Hydrogen gas783
Palladium on carbon (Pd/C)23938
Trifluoroacetic acid (TFA)6422
Hydrogen bromide (HBr)260
Acetic acid176
Dicyclohexylurea (DCU)224.348
Toluene1140
Hydrogen bromide in acetic acid21893785

Data Tables

TransformationMethod ExamplesCatalysts/Reagents ExamplesKey Byproducts
EsterificationAcid-catalyzed esterificationH₂SO₄, HClWater
Coupling agent methodDCCDCU
DeprotectionHydrogenolysisPd/C, H₂Toluene
Acidic cleavageHBr/AcOH, TFA-

Analytical Methodologies for Characterization and Purity Assessment

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for separating H-Glu-OBzl from starting materials, byproducts, and other impurities, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) in Process Monitoring

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis and purity verification of this compound and its derivatives. ruifuchems.comruifuchemical.com It is extensively used for in-process monitoring of synthesis reactions and for final quality control, with manufacturers often guaranteeing a purity of over 98.5% as determined by this method. ruifuchems.comruifuchemical.com

A common approach involves reversed-phase HPLC, which separates compounds based on their hydrophobicity. For this compound, a C18 column is frequently utilized. ruifuchems.comruifuchemical.com The mobile phase typically consists of a gradient mixture of an aqueous solvent (like water with 0.1% Trifluoroacetic acid, TFA) and an organic solvent (such as acetonitrile (B52724) with 0.1% TFA). ruifuchems.comruifuchemical.com The TFA acts as an ion-pairing agent to improve peak shape and retention of the amino acid ester. Detection is commonly performed using a UV detector set to a wavelength of 220 nm, where the peptide bonds and benzyl (B1604629) group absorb light. ruifuchems.comruifuchemical.com

This method effectively separates the desired product from related substances, including the starting L-glutamic acid and any di-esterified byproducts. researchgate.netacs.org For instance, in studies of the esterification of L-glutamic acid with benzyl alcohol, HPLC analysis can distinguish between the γ-benzyl ester and the α-benzyl ester, which have retention times of approximately 2.4 minutes and 3.1 minutes, respectively, under specific conditions. researchgate.net The peak area normalization method is then used to calculate the compound's purity from the resulting chromatogram. ruifuchemical.com

ParameterConditionSource(s)
Instrument High-Performance Liquid Chromatography system with UV detector ruifuchems.comruifuchemical.com
Column C18, 5 µm particle size, 250 x 4.6 mm ruifuchems.comruifuchemical.com
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water ruifuchems.comruifuchemical.com
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile ruifuchems.comruifuchemical.com
Gradient Timed gradient from 10% B to 90% B ruifuchems.comruifuchemical.com
Flow Rate 1.0 mL/min ruifuchems.comruifuchemical.com
Detection UV at 220 nm ruifuchems.comruifuchemical.com
Run Time 20 minutes ruifuchems.comruifuchemical.com

A representative table of HPLC conditions used for the purity analysis of this compound.

Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) Applications

Gas Chromatography (GC) is less commonly used for the direct analysis of amino acids and their esters like this compound due to their low volatility and polar nature. sigmaaldrich.com To make them suitable for GC analysis, a derivatization step is required to convert the polar amine and carboxylic acid functional groups into more volatile, nonpolar derivatives. sigmaaldrich.com This adds complexity to the analytical process, making HPLC the more direct and preferred method.

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring the progress of chemical reactions and for preliminary purity assessment. researchgate.net In the synthesis of protected amino acids, such as Fmoc-Glu(OBzl)-OH and Boc-Glu(OBzl)-OH, TLC is routinely used to confirm purity, often achieving ≥98% by this technique. sigmaaldrich.com For this compound, a sample is spotted onto a TLC plate (e.g., silica (B1680970) gel), which is then developed in an appropriate solvent system. The separated spots are visualized, often using UV light or a staining reagent like ninhydrin (B49086), which reacts with the primary amine to produce a colored spot. The presence of a single spot indicates a high degree of purity, while multiple spots suggest the presence of impurities. news-medical.netamazonaws.com

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for elucidating the molecular structure of this compound and confirming its identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural determination of organic molecules. core.ac.uk Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for complete structural assignment. For this compound, certificates of analysis confirm that the proton NMR spectrum must conform to the expected structure. ruifuchemical.comruifuchems.com

The ¹H NMR spectrum of this compound would exhibit characteristic signals:

Aromatic Protons: A multiplet in the range of 7.3-7.4 ppm corresponding to the five protons of the benzyl group's phenyl ring.

Benzyl Methylene Protons: A singlet or a pair of doublets around 5.1-5.2 ppm for the two protons of the -CH₂- group adjacent to the ester oxygen.

Alpha-Proton: A multiplet for the single proton on the α-carbon of the glutamic acid backbone.

Glutamate (B1630785) Side-Chain Protons: A series of multiplets for the four protons of the -CH₂-CH₂- groups in the glutamic acid side chain.

ProtonsExpected Chemical Shift (δ, ppm)Multiplicity
Aromatic (C₆H₅)~7.3 - 7.4Multiplet
Benzyl Methylene (O-CH₂)~5.1 - 5.2Singlet
Alpha-CH~4.3 - 4.4Multiplet
Gamma-CH₂~2.5 - 2.6Triplet
Beta-CH₂~2.1 - 2.3Multiplet

A table of expected ¹H NMR chemical shifts for a glutamic acid benzyl ester derivative. chemwhat.com

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass Spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns. The molecular formula for this compound is C₁₂H₁₅NO₄, corresponding to a molecular weight of approximately 237.26 g/mol . nih.gov

In techniques like electrospray ionization mass spectrometry (ESI-MS), the compound is typically observed as a protonated molecular ion [M+H]⁺. For this compound, this would appear at a mass-to-charge ratio (m/z) of approximately 238.27. High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement. Fragmentation analysis can reveal characteristic losses, such as the loss of the benzyl group (C₇H₇•, m/z 91), providing further structural confirmation.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. bellevuecollege.edu The IR spectrum of this compound is expected to show characteristic absorption bands that confirm its structure. ruifuchemical.comruifuchems.com Key absorptions include:

N-H Stretch: A stretching vibration in the region of 3300-3500 cm⁻¹ corresponding to the primary amine group. libretexts.org

O-H Stretch: A very broad absorption between 2500-3300 cm⁻¹ if a free carboxylic acid is present (as in the γ-ester isomer). fiveable.me

C-H Stretches: Absorptions just below 3000 cm⁻¹ for aliphatic C-H bonds and just above 3000 cm⁻¹ for aromatic C-H bonds.

C=O Stretch (Ester): A strong, sharp absorption band around 1730-1750 cm⁻¹ is characteristic of the benzyl ester carbonyl group. fiveable.me

C=C Stretches: Peaks in the 1450-1600 cm⁻¹ region corresponding to the aromatic ring of the benzyl group.

Functional GroupBondCharacteristic Absorption (cm⁻¹)Source(s)
AmineN-H Stretch3300 - 3500 libretexts.org
Carboxylic AcidO-H Stretch2500 - 3300 (Broad) fiveable.me
EsterC=O Stretch1730 - 1750 (Strong) fiveable.me
Aromatic RingC=C Stretch1450 - 1600 fiveable.me

A table of key IR absorption frequencies for identifying functional groups in this compound.

Advanced Techniques for Stereochemical Purity Determination

The assessment of stereochemical purity is a critical aspect of characterizing this compound, particularly due to the potential for racemization during synthesis. Advanced analytical methodologies are employed to ensure the enantiomeric integrity of the compound. The two primary techniques for this purpose are chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy with the use of chiral solvating agents.

Chiral HPLC is a powerful and widely used method for the separation and quantification of enantiomers. This technique relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times. For amino acid esters like this compound, polysaccharide-based CSPs are often effective. The separation of the enantiomers of dibenzyl glutamate, a closely related compound, has been achieved using a chiral stationary phase with a mobile phase consisting of a hexane/ethanol mixture. acs.org The choice of solvent is crucial, as it has been demonstrated that solvents like toluene (B28343) used during synthesis can lead to considerable racemization. acs.orgresearchgate.net For instance, the synthesis of (S)-dibenzyl glutamate p-toluenesulfonate in refluxing toluene resulted in an enantiomeric excess of only 80.8%, indicating significant racemization. acs.org In contrast, syntheses carried out in cyclohexane (B81311) have been shown to yield products with high enantiomeric excess. unimi.it To enhance detection sensitivity, especially for determining trace amounts of the undesired enantiomer, pre-column derivatization with reagents like 7-chloro-4-nitrobenzoxadiazole (NBD-Cl) can be employed. nih.gov

Table 1: Illustrative Chiral HPLC Parameters for Analysis of Glutamic Acid Benzyl Esters

ParameterDescriptionExample Finding
Chiral Stationary Phase (CSP)Polysaccharide-based columnEffective for resolving enantiomers of glutamic acid benzyl esters. acs.org
Mobile PhaseHexane/ethanol mixtureAcceptable resolution of enantiomers was achieved with this eluting mixture. acs.org
DetectionUV detectorCommonly used for aromatic compounds like benzyl esters.
Enantiomeric Excess (e.e.)A measure of the purity of the chiral sampleSynthesis in refluxing toluene led to a 27.0% e.e., while in cyclohexane, the e.e. was 95.7%. unimi.it

Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral solvating agents (CSAs), offers a rapid and convenient alternative to chiral HPLC for determining enantiomeric composition. nih.gov CSAs are enantiomerically pure compounds that form transient diastereomeric complexes with the analyte enantiomers. These complexes have different magnetic environments, resulting in separate signals in the NMR spectrum for each enantiomer. The integration of these signals allows for the quantification of the enantiomeric ratio. For amino acid derivatives, various CSAs have been developed, including those based on BINOL-amino alcohols and diphenylprolinols. frontiersin.orgrsc.org The magnitude of the chemical shift difference (Δδ) between the signals of the two enantiomers is a measure of the enantiodiscrimination capability of the CSA. nih.gov This method avoids the need for derivatization of the analyte and can provide a quick assessment of enantiomeric excess. nih.gov

Quality Control and Assurance Protocols in Academic Synthesis

In an academic research setting, quality control (QC) and quality assurance (QA) protocols are essential for ensuring the reliability and reproducibility of synthetic procedures for compounds like this compound. While not as stringent as Good Manufacturing Practice (GMP) standards in the pharmaceutical industry, academic QC/QA focuses on verifying the identity, purity, and integrity of the synthesized compound. polypeptide.com

The first line of quality control involves monitoring the progress of the reaction using techniques like Thin-Layer Chromatography (TLC). Upon completion of the synthesis, the crude product is subjected to a preliminary purity assessment. The primary analytical techniques for the final product characterization in an academic lab are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). dokumen.pub

HPLC is used to determine the purity of the this compound by separating it from any unreacted starting materials, byproducts, or other impurities. A reversed-phase C18 column is commonly used with a gradient elution system, for example, involving acetonitrile and water with an additive like trifluoroacetic acid (TFA). dokumen.pub The purity is typically determined by the peak area percentage in the chromatogram.

Mass spectrometry is employed to confirm the identity of the synthesized compound by determining its molecular weight. Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) provide the mass-to-charge ratio (m/z) of the protonated molecule [M+H]+, which should correspond to the calculated molecular weight of this compound.

Further characterization is performed using Nuclear Magnetic Resonance (NMR) spectroscopy. Both ¹H NMR and ¹³C NMR are used to confirm the structure of the molecule by analyzing the chemical shifts, integration, and coupling patterns of the different nuclei, ensuring they are consistent with the expected structure of this compound.

A comprehensive approach to quality control in an academic synthesis of this compound would involve a combination of these techniques to ensure the desired product is obtained with a high degree of purity and the correct chemical structure.

Table 2: Key Quality Control Protocols in Academic Synthesis of this compound

Protocol/TechniquePurposeTypical Application
Thin-Layer Chromatography (TLC)Reaction monitoring and preliminary purity check.Used during the synthesis to track the consumption of starting materials and the formation of the product. dokumen.pub
High-Performance Liquid Chromatography (HPLC)Purity assessment and quantification of impurities.A final purity of >95% is often targeted in academic synthesis for subsequent use. dokumen.pub
Mass Spectrometry (MS)Confirmation of molecular weight and identity.Verifies that the major product has the correct mass for this compound.
Nuclear Magnetic Resonance (NMR) SpectroscopyStructural confirmation.¹H and ¹³C NMR spectra are compared with expected patterns to confirm the chemical structure.
Chiral HPLC / NMR with CSAsDetermination of enantiomeric purity.Applied when the stereochemical integrity of the product is a critical parameter. acs.orgnih.gov

Computational Chemistry and in Silico Studies of H Glu Obzl Systems

Molecular Modeling and Dynamics Simulations of Protected Amino Acids

Molecular modeling and dynamics simulations are computational techniques used to simulate the behavior of molecules over time. These methods can provide insights into the conformational flexibility of protected amino acids like H-Glu-OBzl, their interactions with surrounding molecules (such as solvents or other amino acids), and their self-assembly properties.

Studies utilizing molecular dynamics simulations have explored the self-assembly of protected amino acids, such as Fmoc-protected aliphatic amino acids, demonstrating how solvent conditions can influence the resulting morphologies rsc.org. While specific studies on this compound were not prominently found, the principles applied to other protected amino acids are relevant. Molecular dynamics can be used to study the physical properties of protected amino acids in different solvents, such as diffusivity, density, and viscosity, and to analyze hydrogen bonding and conformational data researchgate.net. Furthermore, these simulations are valuable in understanding the thermal stability and assembly of peptides and peptide conjugates incorporating protected amino acids, which is crucial for the design of biomaterials nih.gov. The protective role of amino acids in biological contexts, such as the protection of DNA against low-energy electrons, has also been investigated using first-principles molecular dynamics simulations rsc.org. These studies highlight the capability of molecular dynamics to model the behavior and interactions of amino acids and their derivatives in various environments.

Quantum Chemical Calculations for Reaction Energetics and Transition States

Quantum chemical calculations, based on the principles of quantum mechanics, are essential for determining the electronic structure, stability, and reactivity of molecules. These methods can be used to calculate reaction energetics, identify transition states, and determine activation energies, providing a detailed understanding of reaction mechanisms involving protected amino acids.

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic properties and chemical reactivity of amino acids researchgate.netfrontiersin.org. Conceptual DFT, in particular, can be applied to analyze the local chemical reactivity and donor-acceptor properties, helping to identify active sites for chemical reactions frontiersin.org. While general studies on amino acid reactivity using DFT are available, specific calculations focused solely on the reaction energetics and transition states of this compound transformations (e.g., deprotection or coupling reactions) were not specifically detailed in the search results.

However, computational studies employing quantum chemistry have been used to investigate the mechanisms of reactions catalyzed by complexes involving mono-N-protected amino acids. These studies can reveal key mechanistic features, such as C-H activation and the role of the protecting group, and can help explain observed reactivity and selectivity acs.orgnih.govnih.gov. By calculating the energies of transition states, these methods can predict the kinetic favorability of different reaction pathways and contribute to understanding enantioselectivity nih.gov. Quantum chemistry has also been applied to analyze the fluorogenic behavior of modified amino acids, demonstrating its utility in understanding the relationship between molecular structure and properties relevant to various applications researchgate.net.

Prediction of Reactivity and Selectivity in Synthetic Transformations

Computational methods play a significant role in predicting the reactivity and selectivity of protected amino acids in synthetic transformations. By understanding the electronic and steric factors influencing a reaction, computational chemistry can help guide the design of synthetic routes and reaction conditions.

Conceptual DFT descriptors can be used to predict the potential reactivity of amino acids and short peptide sequences, identifying key residues that influence local reactivity researchgate.netfrontiersin.org. This is valuable for understanding how the protection of functional groups, such as the γ-carboxylic acid in glutamic acid as in this compound, affects the reactivity of other parts of the molecule, such as the α-amino group or the α-carboxylic acid. Studies on the relative reactivity of different amino acid residues to oxidants, for example, can inform predictions about their behavior in various chemical environments nih.gov.

Computational studies on catalyzed reactions involving protected amino acids have successfully predicted the absolute configuration of products and the enantioselectivity by analyzing transition state energies nih.gov. This demonstrates the power of computational methods in predicting the stereochemical outcome of reactions, which is critical in asymmetric synthesis involving chiral building blocks like protected amino acids.

While direct computational predictions of reactivity and selectivity specifically for this compound in various synthetic reactions were not extensively detailed, the application of these computational techniques to other protected amino acids and related systems indicates their potential for studying this compound transformations, such as peptide coupling or deprotection reactions.

Rational Design of Novel Protecting Groups and Reaction Conditions

Computational chemistry is an increasingly important tool in the rational design of molecules and processes in chemistry. In the context of protected amino acids, computational methods can assist in the design of novel protecting groups with desired properties (e.g., ease of cleavage, stability, or influence on reactivity) and the optimization of reaction conditions for synthesis and deprotection.

Rational design approaches, often incorporating computational methods, are used in the engineering of proteins and enzymes by understanding the relationship between structure and function researchgate.netfrontiersin.org. Similarly, computational tools can aid in the rational design of peptide-based materials by predicting how amino acid sequence and modifications, including protecting groups, influence self-assembly and properties frontiersin.org.

Computational analysis of the behavior of modified amino acids can inform the design of new building blocks with specific functionalities, such as fluorogenic amino acids for bioimaging applications researchgate.net. By investigating the potential energy surfaces and excited-state properties using computational methods, researchers can understand the mechanism behind desired properties and design improved molecules.

While the search results did not provide specific examples of computationally-driven rational design of the benzyl (B1604629) ester protecting group itself or specifically optimizing reactions of this compound using computational design, the broader application of computational methods in rational design within amino acid and peptide chemistry suggests its applicability. Understanding the electronic and steric effects of the benzyl group on glutamic acid through computational studies could inform the design of alternative protecting strategies or the optimization of reactions involving this compound. Computational protein design, which relies on accurate energy functions and conformational sampling, highlights the role of computation in designing molecules with specific properties based on amino acid building blocks frontiersin.org.

Advanced Research Applications Beyond Standard Peptide Synthesis

Use in Non-Peptide Organic Synthesis (e.g., synthesis of other glutamic acid derivatives, heterocyclic compounds)

H-Glu-OBzl serves as a versatile chiral building block in non-peptide organic synthesis, enabling the preparation of various glutamic acid derivatives and contributing to the synthesis of heterocyclic compounds. Its inherent structure, featuring a free alpha-amino group, a free alpha-carboxyl group, and a protected gamma-carboxyl group, allows for selective chemical transformations. The presence of the benzyl (B1604629) ester group enhances the compound's lipophilicity, improving its solubility in various organic solvents compared to unprotected glutamic acid. nih.gov

A key application in non-peptide synthesis is the preparation of N-carboxyanhydrides (NCAs) derived from this compound, specifically γ-Benzyl L-glutamate N-carboxyanhydride (BLG-NCA). acrospharma.co.krfishersci.se This synthesis typically involves the reaction of H-Glu(OBzl)-OH with phosgene, diphosgene, or triphosgene. acrospharma.co.krfishersci.sewikipedia.orguni.lu Optimized procedures for NCA synthesis, sometimes employing additives like α-pinene, have been developed to achieve improved yields and purity of the resulting cyclic compound. acrospharma.co.krfishersci.se BLG-NCA itself contains a heterocyclic oxazolidine-2,5-dione (B1294343) ring structure. cenmed.com

BLG-NCA is a crucial monomer for the ring-opening polymerization (ROP) that yields poly(γ-benzyl-L-glutamate) (PBLG). wikipedia.orguni.luciteab.com This polymerization can be initiated by various species, including amine hydrochlorides or hexamethyldisilazane (B44280) (HMDS), allowing for controlled polymer chain growth. citeab.com PBLG is a polypeptide that can adopt ordered secondary structures, such as alpha-helices, depending on the solvent. uni.luciteab.com

Polymers synthesized using this compound-derived NCA are extensively explored for diverse biological applications. uni.lucenmed.comciteab.comnih.govfishersci.nl Examples include the synthesis of bioreducible block copolymers, such as those based on poly(ethylene glycol) and PBLG, designed for intracellular drug delivery systems. nih.govfishersci.nl Additionally, biodegradable block copolymers like poly(L-glutamic acid)-b-polylactide, derived from PBLG after deprotection, have been investigated for use in magnetic resonance imaging (MRI)-visible drug delivery systems. nih.govfishersci.nl The ability to synthesize well-defined polypeptides and block copolymers with controlled properties highlights the importance of this compound as a precursor in polymer chemistry for biomaterials.

Furthermore, H-Glu(OBzl)-OH has been utilized in the synthesis of complex molecules such as phosphopeptides. For instance, it was incorporated into the synthesis of Boc-Asn-Glu(OBzl)-Tyr[PO(OMe)2]-Thr(Bzl)-Ala-OBzl, demonstrating its role in constructing peptides containing modified amino acids. While primarily known for peptide synthesis, the use of this compound in the preparation of its NCA and subsequent polymerization into functional polymers represents a significant application in non-peptide organic synthesis focused on polymer science and biomaterials.

Applications in the Synthesis of Peptide Conjugates and Mimetics

This compound is a fundamental building block in the synthesis of peptide conjugates and mimetics, where precise control over amino acid coupling and side-chain functionalization is essential. Its protected gamma-carboxyl group allows for selective reactions at the alpha-amino and alpha-carboxyl positions during peptide chain elongation, while the benzyl ester can be cleaved later to reveal the free carboxylic acid for further modification or to mimic the native glutamic acid residue.

In the synthesis of peptide mimetics, H-Glu(OBzl)-OH has been directly employed. For example, it was used in the preparation of dipeptide mimetics of neurotrophins, where it was coupled with another activated component to build the desired mimetic structure. This demonstrates its direct incorporation into non-natural peptide-like structures designed to mimic biological molecules.

This compound-derived polymers, such as PBLG, are also utilized in the creation of peptide conjugates and biomaterials. Block copolypeptides containing PBLG segments have been synthesized and explored for drug delivery applications, where the polypeptide block can be conjugated to other molecules or encapsulate therapeutic agents. uni.luciteab.com The ability to synthesize well-defined polypeptide blocks using BLG-NCA is critical for creating these functional conjugates.

More advanced applications involve the genetic incorporation of L-glutamic acid γ-benzyl ester (BnE) into proteins. In this emerging technology, BnE is incorporated into proteins during translation, effectively acting as a chemical cage for glutamic acid. The benzyl ester group can then be selectively modified or cleaved post-translationally, enabling bioorthogonal conjugation reactions and facilitating the synthesis of modified proteins or protein conjugates with tailored properties. This approach allows for the site-specific introduction of chemical handles into proteins, opening avenues for creating novel protein-based therapeutics and research tools.

Furthermore, protected glutamic acid derivatives, including those with benzyl esters (e.g., NH₂-L-Glu-OBzl₂), have been used as building blocks in the synthesis of dendritic peptides conjugated with therapeutic agents like naproxen. These dendritic peptide conjugates are investigated for applications such as targeted drug delivery. The use of benzyl ester protection in these complex branched structures highlights its continued relevance in the synthesis of sophisticated peptide-based molecules.

Contributions to the Development of New Synthetic Reagents and Catalysts

While this compound itself is primarily a building block and not typically used as a catalyst, its widespread use and the challenges associated with manipulating benzyl ester protecting groups have indirectly spurred the development of new synthetic reagents and methodologies.

The synthesis of this compound-derived NCAs, crucial for polypeptide synthesis, has been an area of ongoing research to optimize reaction conditions and improve the purity and yield of the NCA monomer. acrospharma.co.krfishersci.se The development of efficient and scalable methods for NCA synthesis contributes to the broader field of polymer chemistry.

The need for selective deprotection of benzyl esters in the presence of other functional groups, common in complex molecules synthesized using this compound, has driven the development of new deprotection strategies. Traditional methods like hydrogenolysis or strong acid treatment can have limitations in functional group compatibility. This has led to the exploration of milder, more selective methods, such as visible-light-catalyzed debenzylation using photooxidants like DDQ. These advancements in deprotection chemistry, partly motivated by the extensive use of benzyl protection in amino acid derivatives and peptides, represent contributions to the synthetic organic chemistry toolbox.

Furthermore, the use of H-Glu(OBzl) NCA in controlled polymerization techniques, such as ROP initiated by specific reagents like HMDS, has contributed to the development of methods for synthesizing polypeptides with defined molecular weights and architectures. citeab.com This control over polymerization is crucial for creating well-defined materials for various applications.

Although less direct, the use of benzyl-protected glutamate (B1630785) derivatives in the synthesis of complex peptides and conjugates can necessitate the development or optimization of peptide coupling reagents and strategies to ensure efficient and clean bond formation, particularly when incorporating challenging sequences or modified amino acids.

Emerging Technologies in Chemical Synthesis Enabled by Benzyl Ester Protection

The benzyl ester protection strategy, exemplified by its use in this compound, plays a role in enabling several emerging technologies in chemical synthesis, particularly those involving the construction of complex biomolecules and functional materials.

The synthesis of advanced biomaterials, such as shape memory polypeptides, is enabled by the controlled polymerization of this compound-derived NCA. uni.lu For example, the synthesis of shape memory poly(γ-benzyl-L-glutamate)-b-poly(propylene glycol) (PBLG-PPG-PBLG) relies on the ROP of BLG-NCA. uni.lu These materials exhibit unique properties and are being explored for applications in biomedical fields.

The genetic encoding and incorporation of unnatural amino acids like L-glutamic acid γ-benzyl ester into proteins represent a powerful emerging technology at the interface of chemistry and biology. This technique allows for the site-specific modification of proteins, enabling the creation of protein conjugates and facilitating studies of protein function and interactions. The benzyl ester acts as a cleavable handle, allowing for subsequent chemical modifications of the protein.

The development of orthogonal protection strategies in multi-step synthesis is critical for the efficient construction of complex molecules. The stability of the benzyl ester under various conditions and the availability of selective deprotection methods (including newly developed milder techniques) contribute to the feasibility of such strategies. This is particularly relevant in the synthesis of complex peptides, peptidomimetics, and conjugates where multiple protecting groups are required.

Finally, the use of this compound as a building block in the synthesis of peptide-based probes and inhibitors for studying biological processes exemplifies its role in enabling chemical biology research. By providing a protected form of glutamic acid, it allows for the synthesis of peptides with specific sequences and modifications necessary for probing biological targets and pathways.

Future Research Directions and Perspectives

Innovations in Protecting Group Chemistry for Glutamic Acid

The benzyl (B1604629) ester, as utilized in H-Glu-OBzl, represents a classic and effective strategy for the protection of the α-carboxyl group of glutamic acid. However, the future of peptide synthesis is trending toward the development of novel protecting groups that offer greater efficiency, milder deprotection conditions, and enhanced compatibility with complex peptide sequences. creative-peptides.com Research is actively exploring alternatives to traditional acid-labile groups, which often require harsh reagents like trifluoroacetic acid (TFA) for removal. aurigeneservices.compeptide.com

One promising avenue is the development of photolabile protecting groups, such as the picolyl (Pic) group, which can be cleaved under mild, photocatalytic conditions, thereby avoiding the use of strong acids and offering an environmentally friendlier alternative. acs.org Another innovative approach involves using specialized esters, like the 4-pyridylmethyl ester, for side-chain protection of glutamic acid. nih.gov This strategy uniquely allows for the "flipping" of a peptide's charge state from negative to positive, which can significantly improve purification and characterization by positive ion mode electrospray ionization mass spectrometry (ESI-MS), a common challenge with acidic peptides. nih.gov These new protecting groups aim to simplify the process of addition and removal, minimizing the risk of damage to the growing peptide chain, especially in sensitive sequences. creative-peptides.com

Protecting Group StrategyKey InnovationAdvantage over Traditional Benzyl EstersReference
Photocatalytic Cleavage (e.g., Picolyl Esters)Use of light to trigger deprotection.Avoids harsh acidic reagents (e.g., TFA), offering milder and more environmentally friendly conditions. acs.org
Charge-Flipping Esters (e.g., 4-Pyridylmethyl Ester)Switches the net charge of acidic peptides from negative to positive.Facilitates easier purification and characterization by positive ion mode ESI-MS. nih.gov
Enzyme-Labile GroupsGroups removed by specific enzymes.Offers high specificity and exceptionally mild deprotection conditions. nih.gov

Sustainable Synthesis of Peptides and Peptidomimetics

The synthesis of peptides is notoriously resource-intensive, often generating significant chemical waste from solvents, coupling agents, and protecting groups. rsc.orgyork.ac.uk A major future direction is the "greening" of peptide synthesis, a move toward more sustainable and environmentally responsible practices. york.ac.uknewdrugapprovals.org This involves a multi-faceted approach where building blocks like this compound can be utilized within greener frameworks.

A primary focus is the replacement of hazardous solvents such as N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM). peptide.comyork.ac.uknewdrugapprovals.org Research has identified propylene (B89431) carbonate (PC) as a viable green polar aprotic solvent that can be used for both solution- and solid-phase peptide synthesis (SPPS) with Boc/benzyl protecting groups. rsc.orgnewdrugapprovals.orgresearchgate.net Studies have shown that coupling and deprotection reactions in PC can achieve chemical yields comparable to those in conventional solvents without significant racemization. newdrugapprovals.orgresearchgate.net

Sustainable ApproachDescriptionImpact on this compound UtilizationReference
Green SolventsReplacing hazardous solvents like DMF and DCM with alternatives such as propylene carbonate (PC) or 2-methyltetrahydrofuran (B130290) (2-MeTHF).This compound can be used in synthesis protocols employing these greener solvents, reducing the overall environmental impact. peptide.comrsc.orgnewdrugapprovals.org
Improved Atom EconomyDeveloping synthetic routes (e.g., N- to C-synthesis) that minimize the use of protecting groups and excess reagents.Reduces the overall waste associated with incorporating glutamic acid residues into peptides. nih.govgfpp.fr
Continuous Flow SynthesisMoving from batch processing to continuous flow systems.Allows for more efficient use of reagents like this compound, minimizes waste, and improves process control. pentelutelabmit.com
MechanochemistryUsing mechanical force (ball-milling) to drive chemical reactions, often with little or no solvent.Offers a potential solvent-free method for peptide bond formation involving this compound. nih.govrsc.org

Automation and High-Throughput Methodologies in Peptide Synthesis with Benzyl Esters

The demand for novel peptide-based therapeutics and research tools has driven the development of automated and high-throughput synthesis platforms. americanpeptidesociety.orgnih.gov These systems standardize the repetitive cycles of solid-phase peptide synthesis (SPPS)—coupling, washing, and deprotection—to enhance reproducibility, reduce manual labor, and accelerate the production of peptide libraries. americanpeptidesociety.org this compound, as a commercially available amino acid derivative, is a standard component in the workflows of these automated synthesizers.

Future research in this area focuses on increasing the speed and efficiency of these systems. Innovations include the development of fully automated flow-based synthesizers capable of reducing the time for each amino acid addition cycle to under a minute. pentelutelabmit.com Such advancements could enable the production of tens of thousands of unique peptides annually. pentelutelabmit.com The goal is to create robust, parallel synthesizers that are not only fast but also economical in their use of solvents and reagents, potentially incorporating greener solvents to align with sustainability goals. nih.gov

High-throughput screening (HTS) methodologies are evolving in parallel to handle the large peptide libraries generated by automated synthesis. nih.govepfl.chdrugtargetreview.com The ability to rapidly synthesize and screen thousands of peptide variants, many of which may contain residues derived from this compound, is crucial for discovering new ligands and drug candidates for challenging biological targets. bmglabtech.com

Interdisciplinary Research Integrating this compound into Novel Materials Science and Chemical Biology

The utility of this compound extends beyond traditional peptide synthesis into the interdisciplinary realms of materials science and chemical biology. As a precursor to poly(L-glutamic acid) (PGA), it plays a crucial role in the creation of advanced, biodegradable polymers.

In materials science, the ring-opening polymerization of the N-carboxyanhydride (NCA) of γ-benzyl-L-glutamate is a well-established method for producing poly(γ-benzyl-L-glutamate) (PBLG). nih.govscielo.br Subsequent deprotection of the benzyl groups yields PGA, an anionic and water-soluble polypeptide with numerous applications as a biomaterial. scielo.br Future research is focused on creating complex, branched PGA structures for use as drug delivery carriers. nih.gov These branched polymers can be designed with multiple terminal groups, allowing for the attachment of targeting moieties (like folic acid) and diagnostic agents, creating sophisticated nanocarriers for targeted drug delivery. nih.govresearchgate.net

In chemical biology, innovative techniques are expanding the genetic code to incorporate non-canonical amino acids into proteins. nih.govrsc.org Researchers have successfully genetically encoded an L-glutamic acid γ-benzyl ester analogue (BnE) in both bacteria and mammalian cells. nih.gov This allows for the site-specific introduction of the benzyl ester group into a protein's structure. This incorporated group can then serve as a versatile chemical handle for diverse protein modifications, such as caging the active site of a toxic protein or creating novel metal-binding sites. nih.govrsc.org This integration of a classic protecting group from chemical synthesis into the machinery of living cells opens up new frontiers for protein engineering and the study of biological processes. nih.gov The side-chain benzyl ester can also be used as a precursor to a hydrazide, which facilitates the synthesis of complex branched peptides through chemical ligation. nih.gov

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of H-Glu-OBzl to achieve high yield and purity?

  • Methodological Answer : Systematic optimization requires varying reaction parameters (e.g., temperature, solvent polarity, catalyst loading) using Design of Experiments (DOE) frameworks. For example, a fractional factorial design can identify critical factors affecting yield. Purification steps (e.g., column chromatography, recrystallization) should be validated via HPLC or TLC to confirm purity. Document all conditions in triplicate to ensure reproducibility, adhering to protocols for sample preparation and characterization .

Q. How should researchers characterize this compound to confirm its structural identity and purity?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR : Compare 1^1H and 13^{13}C spectra with literature data to verify benzyl ester and glutamic acid moieties.
  • HPLC : Use a C18 column with UV detection (λ = 210–220 nm) to assess purity (>95%).
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns.
  • Reference experimental protocols from authoritative journals to ensure alignment with standardized methods .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR or HPLC) when characterizing this compound?

  • Methodological Answer : Contradictions often arise from impurities, solvent effects, or instrument calibration. Address these by:

  • Repeating experiments under identical conditions.
  • Cross-validating with alternative techniques (e.g., IR spectroscopy for functional groups).
  • Consulting literature to identify known artifacts (e.g., solvent peaks in NMR).
  • Use statistical tools (e.g., principal component analysis) to differentiate signal noise from true peaks. Document all discrepancies in supplementary materials for peer review .

Q. What strategies are effective for designing experiments to study the stability of this compound under varying physiological conditions?

  • Methodological Answer : Simulate physiological environments (e.g., pH 7.4 buffer, 37°C) and monitor degradation via:

  • Accelerated Stability Testing : Use elevated temperatures to model long-term stability (Arrhenius equation).
  • Kinetic Analysis : Quantify degradation products via LC-MS and fit data to zero/first-order models.
  • Include controls (e.g., inert atmosphere vs. aerobic conditions) to isolate degradation pathways. Ensure compliance with ethical guidelines for data reporting .

Q. How can conflicting results in the literature regarding the reactivity of this compound be systematically analyzed?

  • Methodological Answer : Conduct a meta-analysis to evaluate methodological variability:

  • Categorize studies by synthesis routes, analytical techniques, and experimental conditions.
  • Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to assess study validity.
  • Identify knowledge gaps (e.g., lack of standardized protocols for ester hydrolysis studies).
  • Use citation tracking tools (e.g., Scopus, Web of Science) to map conflicting claims and propose consensus guidelines .

Data Management & Reproducibility

Q. What steps ensure reproducibility when replicating this compound synthesis protocols from literature?

  • Methodological Answer :

  • Detailed Documentation : Record exact molar ratios, solvent grades, and equipment specifications.
  • Independent Replication : Have a second researcher repeat the protocol blindly.
  • Data Sharing : Deposit raw spectra, chromatograms, and reaction logs in repositories (e.g., Zenodo) with unique DOIs.
  • Reference the Beilstein Journal’s guidelines for experimental reporting to avoid omissions .

Contradiction & Error Analysis

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound’s properties?

  • Methodological Answer :

  • Validate Models : Check DFT calculations (e.g., Gaussian) against crystallographic data or NMR chemical shifts.
  • Error Propagation Analysis : Quantify uncertainties in computational parameters (e.g., basis sets, solvation models).
  • Collaborative Review : Engage theorists and experimentalists to reconcile differences via iterative hypothesis testing.
  • Publish negative results to inform future studies .

Literature & Hypothesis Development

Q. What frameworks assist in formulating hypothesis-driven research questions about this compound’s biological interactions?

  • Methodological Answer : Apply the PICO framework :

  • Population : Target enzymes (e.g., proteases).
  • Intervention : this compound as a substrate/inhibitor.
  • Comparison : Wild-type vs. mutant enzymes.
  • Outcome : Kinetic parameters (KmK_m, VmaxV_{max}).
  • Use systematic reviews to identify understudied interactions and prioritize experiments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.